

Validation of SK-J002-1n's Catalytic Performance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SK-J002-1n

Cat. No.: B15551895

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Nickel-Based Catalyst **SK-J002-1n** in α -Arylation of Acetone.

This guide provides an objective comparison of the catalytic performance of **SK-J002-1n**, a nickel(II)/Josiphos complex, with other structurally related catalysts. The on-target effect of **SK-J002-1n** is its catalytic activity in facilitating cross-coupling reactions, a fundamental transformation in the synthesis of complex organic molecules. This document summarizes the available quantitative data from a key study, presents detailed experimental protocols, and visualizes the catalytic process.

Introduction to SK-J002-1n

SK-J002-1n is an air-stable nickel(II) precatalyst bearing a Josiphos ligand. Its chemical name is Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyliditertbutylphosphine]nickel(II), and its CAS number is 2049086-34-0. As a member of the Ni(II)/Josiphos catalyst family, it is designed to be a versatile and easy-to-handle alternative to air-sensitive Ni(0) precursors for a variety of cross-coupling reactions, including C-C and C-N bond formation.^[1] These catalysts are particularly relevant in pharmaceutical and materials science research for the synthesis of complex molecular architectures.

Comparative Performance in α -Arylation of Acetone

The on-target efficacy of **SK-J002-1n** has been evaluated in the nickel-catalyzed mono- α -arylation of acetone. This reaction is a challenging transformation, and the performance of **SK-J002-1n** was compared with other Ni(II)/Josiphos precatalysts.

Data Summary

The following table summarizes the catalytic performance of **SK-J002-1n** and its analogues in the α -arylation of acetone with 4-chlorotoluene.

Catalyst[1]	Product Yield (%) [1]
SK-J002-1n	44
SK-J003-1n	>99
SK-J004-1n	>99
SK-J014-1n	55

Reaction conditions: 4-chlorotoluene (1.0 equiv.), acetone (10 equiv.), base, Ni(II) precatalyst (10 mol%), solvent, 100 °C, 16 h.

As the data indicates, while **SK-J002-1n** is a competent catalyst for this transformation, the related catalysts SK-J003-1n and SK-J004-1n demonstrated superior performance under the tested conditions, achieving near-quantitative yields of the desired product.[1]

Experimental Protocols

A detailed methodology for the α -arylation of acetone using Ni(II)/Josiphos precatalysts is provided below, based on the published study.[1]

Materials:

- Aryl chloride (e.g., 4-chlorotoluene)
- Acetone
- Base (e.g., KHMDS)

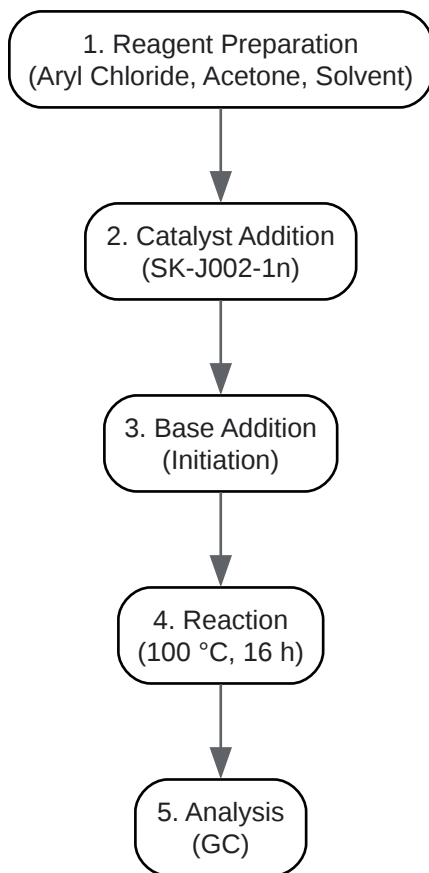
- Ni(II)/Josiphos precatalyst (**SK-J002-1n** or analogues)
- Solvent (e.g., Toluene)
- Internal standard for GC analysis (e.g., dodecane)
- Anhydrous, degassed reaction vials

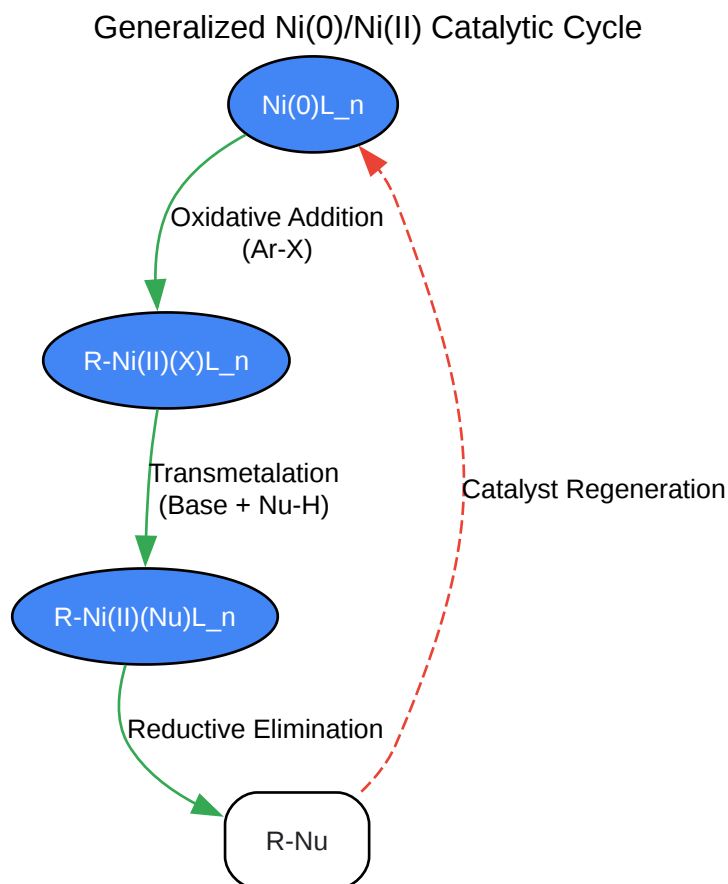
Procedure:

- Preparation of the Reaction Mixture: In a glovebox, a reaction vial is charged with the Ni(II)/Josiphos precatalyst (0.02 mmol, 10 mol%).
- Addition of Reagents: The aryl chloride (0.2 mmol, 1.0 equiv.), acetone (2.0 mmol, 10 equiv.), toluene (1.0 mL), and the internal standard are added to the vial.
- Initiation of Reaction: The base (0.4 mmol, 2.0 equiv.) is added, and the vial is sealed.
- Reaction Conditions: The reaction mixture is stirred and heated to 100 °C for 16 hours.
- Analysis: After cooling to room temperature, an aliquot of the reaction mixture is diluted and analyzed by gas chromatography (GC) to determine the product yield.

Visualizing the Catalytic Process

To illustrate the workflow and the central role of the catalyst, the following diagrams are provided.

Experimental Workflow for α -Arylation



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References

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- To cite this document: BenchChem. [Validation of SK-J002-1n's Catalytic Performance in Cross-Coupling Reactions]. BenchChem, [2025]. [Online PDF]. Available at:

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